1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
Description
Properties
IUPAC Name |
tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGHDJBBUKJALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
The unique structural features of 1-amino-3-boc-3-azabicyclo[3.1.0]hexane contribute to its significant biological activities:
- Antitumor Activity : Studies have shown that derivatives of azabicyclo[3.1.0]hexane exhibit notable antitumor properties, making them candidates for cancer therapy .
- Opioid Receptor Antagonism : Compounds containing the azabicyclo structure have been identified as antagonists of morphine-induced antinociception, indicating potential applications in pain management .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Notes |
|---|---|---|
| This compound | Antitumor | Significant activity observed in vitro |
| 3-Azabicyclo[3.1.0]hexane | Opioid receptor antagonist | Reduces morphine effects in animal models |
| Fmoc-3-Azabicyclo[3.1.0]hexane | Peptide synthesis | Used for protecting amine groups |
Pharmaceutical Development
The compound serves as a vital building block in pharmaceutical chemistry, particularly in the design and synthesis of novel drugs targeting various biological pathways:
- Drug Design : The bicyclic structure allows for modifications that can enhance binding affinity to specific receptors or enzymes, facilitating the development of tailored therapeutics .
- Synthetic Intermediates : Its role as an intermediate in synthesizing more complex nitrogen-containing heterocycles makes it valuable in medicinal chemistry programs .
Case Studies
Several studies have documented the efficacy of this compound derivatives in various applications:
- Antitumor Studies : A study demonstrated that specific derivatives exhibited cytotoxic effects on cancer cell lines, suggesting their potential as antitumor agents .
- Pain Management Research : Research involving opioid receptor antagonists highlighted the effectiveness of azabicyclo derivatives in modulating pain responses without the addictive properties associated with traditional opioids .
Comparison with Similar Compounds
Substituent Variations in the 3-Azabicyclo[3.1.0]hexane Core
Key Observations :
- Boc Protection : The Boc group in the target compound improves solubility and prevents unwanted side reactions during synthesis, unlike unprotected amines (e.g., 1-azabicyclo[3.1.0]hexane in ) .
- Bridgehead Substituents : Dimethyl groups () introduce steric hindrance, affecting enantioselectivity in salt formation. In contrast, the Boc group balances steric and electronic effects .
Table 2: Pharmacological Profiles of Selected Derivatives
Key Observations :
- Receptor Affinity: Unlike adenosine-targeting nucleosides (), the Boc-protected amino derivative lacks direct receptor affinity but serves as a precursor for active molecules .
- Analgesic Activity : Bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) demonstrates potent analgesia, emphasizing the role of aryl substituents .
Key Observations :
- Reductive Cyclopropanation : The target compound’s synthesis () involves titanium-mediated cyclization, whereas heteroaryl derivatives leverage cross-coupling for versatility .
- Scalability : Boc protection adds steps but improves stability, contrasting with unprotected amines requiring in situ handling .
Q & A
Q. What are the common synthetic routes for preparing 1-Amino-3-Boc-3-azabicyclo[3.1.0]hexane, and how do reaction conditions influence yield?
The synthesis typically involves cyclopropane ring formation followed by Boc protection. For example:
- Cyclopropanation : Methyl 2-chloro-2-cyclopropylideneacetate can act as a precursor for azabicyclohexane scaffolds via [2+1] cycloaddition reactions .
- Boc Protection : HCl in 1,4-dioxane efficiently removes tert-butyl groups from intermediates (e.g., tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate), achieving >95% yield under mild conditions .
- Key Variables : Reaction time (e.g., 2–6 hours for Boc deprotection ), solvent polarity (DCM for solubility ), and temperature (80°C for alkylation steps ) critically affect purity and yield.
Q. How is the bicyclic structure of this compound confirmed experimentally?
Q. What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks (H315, H319 ).
- Ventilation : Use fume hoods to avoid inhalation of vapors (H335 ).
- Waste Disposal : Segregate organic waste and consult certified agencies for disposal (e.g., halogenated byproducts ).
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity in derivatives of this scaffold?
- Chiral Resolution : Use oxalic acid to form diastereomeric salts (e.g., (+)-(1R,5S)-isomers with [α] +67.3° ).
- Asymmetric Catalysis : Palladium-catalyzed alkylation with chiral ligands (e.g., BINAP) enhances ee (>90% ).
- Chromatography : Chiral HPLC columns (e.g., CHIRALPAK® AD-H) separate racemates effectively .
Q. What analytical challenges arise in characterizing bicyclo[3.1.0]hexane derivatives, and how are they resolved?
- Signal Overlap in NMR : Bridgehead protons and substituents (e.g., adamantyl groups) cause complex splitting. Use - HSQC to assign quaternary carbons .
- Thermal Instability : Derivatives like 3-(1-adamantylmethyl)-1-phenyl-3-azabicyclo[3.1.0]hexane decompose above 240°C; characterize via low-temperature XRD .
- MS Fragmentation : High-energy collisions disrupt the bicyclic core; employ soft ionization (ESI or APCI) for intact molecular ions .
Q. How do structural modifications impact biological activity in sigma receptor ligands derived from this scaffold?
Q. How can contradictory spectral data from different batches be systematically addressed?
Q. What role does this scaffold play in medicinal chemistry, particularly in CNS drug discovery?
- Sigma Receptor Targeting : Derivatives like 1-phenyl-3-azabicyclo[3.1.0]hexane show nanomolar affinity for receptors, implicated in neuropathic pain .
- Blood-Brain Barrier (BBB) Penetration : LogP values of 2.5–3.5 (calculated) suggest favorable permeability .
- Metabolic Stability : Boc protection reduces hepatic clearance (t > 4 hours in microsomal assays ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
